6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-hydroxy-1,2-oxazolidine-2-carbonyl)-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione
Description
This compound, referred to in literature as AR-C155858 (Fig. 1, ), is a synthetic thienopyrimidine-dione derivative with a complex heterocyclic architecture. Its structure includes:
- A thieno[2,3-d]pyrimidine-2,4-dione core, which is critical for binding to biological targets.
- Substituents such as a 3,5-dimethyl-1H-pyrazole group at position 6, contributing to hydrophobic interactions.
- A 2-methylpropyl (isobutyl) chain at position 1, optimizing steric and pharmacokinetic properties.
AR-C155858 is a potent inhibitor of monocarboxylate transporter 1 (MCT1), a target implicated in cancer metabolism and immune modulation . Its design leverages structural features common to kinase inhibitors and heterocyclic antimicrobial agents, but with distinct substitutions to improve selectivity and efficacy.
Properties
IUPAC Name |
6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-hydroxy-1,2-oxazolidine-2-carbonyl)-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,27H,6-9H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVOJWVBJIOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-hydroxy-1,2-oxazolidine-2-carbonyl)-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione is a derivative of thieno[2,3-d]pyrimidine, a class known for diverse biological activities including antibacterial, antiviral, and anticancer properties. This article aims to summarize the biological activity of this specific compound based on available research findings.
Antibacterial Activity
Recent studies have indicated that thieno[2,3-d]pyrimidinediones exhibit significant antibacterial properties. For instance, derivatives of thieno[2,3-d]pyrimidinedione have been shown to possess potent activity against multi-drug resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimum inhibitory concentration (MIC) values ranging from 2 to 16 mg/L. In contrast, their activity against Gram-negative bacteria was moderate (MIC values of 16–32 mg/L) .
Cytotoxicity and Hemolytic Activity
The cytotoxic effects of these compounds were evaluated in mammalian cell lines, revealing low toxicity levels (40–50 mg/L) and minimal hemolytic activity (2–7%). These findings suggest that thieno[2,3-d]pyrimidinediones could be promising candidates for developing new antibacterial agents with reduced side effects .
While the exact mechanism of action remains largely unexplored, it has been suggested that these compounds may inhibit folate-utilizing enzymes or other specific proteins involved in bacterial metabolism. This is particularly relevant given that many established antibacterial agents target similar pathways .
Case Studies
Several case studies highlight the biological efficacy of thieno[2,3-d]pyrimidine derivatives:
- Antibacterial Efficacy : In a study focusing on various thieno[2,3-d]pyrimidinediones, one compound displayed exceptional antibacterial activity against resistant strains of Staphylococcus aureus. This compound's low cytotoxicity profile makes it a candidate for further development in clinical settings .
- Antiviral Activity : Another investigation reported that certain thieno[2,3-d]pyrimidine derivatives exhibited significant antiviral activity against herpes simplex virus with MIC values ranging from 6.25 to 25 mg/L .
Research Findings Summary
The following table summarizes key findings related to the biological activities of thieno[2,3-d]pyrimidinediones:
| Activity Type | MIC Range | Cytotoxicity | Hemolytic Activity | Notes |
|---|---|---|---|---|
| Antibacterial | 2 - 16 mg/L | 40 - 50 mg/L | 2 - 7% | Effective against MRSA and VRE |
| Antiviral | 6.25 - 25 mg/L | Not specified | Not specified | Active against herpes simplex virus |
| Anticancer | Varies by derivative | Varies | Varies | Inhibits key enzymes involved in cancer growth |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: AR-C155858’s thienopyrimidine-dione core differs from thiazolo-pyrimidines () and pyrimidoquinazolines () in ring fusion and electronic properties, impacting target specificity.
- Substituent Chemistry: The 4-hydroxyoxazolidine group in AR-C155858 is unique compared to cyano or benzylidene groups in analogs, enhancing polarity and metabolic stability .
- Biological Targets: While AR-C155858 specifically inhibits MCT1, other thieno-/thiazolo-pyrimidines often target kinases or microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
